molecular formula C6H10F3NO B1530212 Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine CAS No. 1178290-42-0

Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine

Cat. No. B1530212
M. Wt: 169.14 g/mol
InChI Key: DKCUAJHCHFGTOU-UHFFFAOYSA-N
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Description

Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine, commonly referred to as MOMTFA, is a versatile organic compound that is used in synthetic organic chemistry and is widely studied for its potential applications in medicine and biochemistry. MOMTFA has a unique structure that allows it to be used in a variety of synthetic reactions and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

“Methyl(oxiran-2-yl)methylamine” is used in the field of organic synthesis .

Application

Chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates are valuable precursors in many chemical syntheses . These compounds were synthesized from glutamic acid in four steps (deamination, reduction, tosylation, and epoxide formation) in low to moderate overall yield (20%–50%). This procedure requires some harmful reagents such as sodium nitrite ((eco)toxic) and borane (carcinogen) .

Method of Application

Starting from levoglucosenone (LGO), a biobased chiral compound obtained through the flash pyrolysis of acidified cellulose, a safer and more sustainable chemo-enzymatic synthetic pathway was proposed. This pathway involves lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide as key steps .

Results or Outcomes

This route afforded ethyl and methyl (S)-3-(oxiran-2-yl)propanoates in 57% overall yield, respectively. To demonstrate the potentiality of this new synthetic pathway from LGO, the synthesis of high value-added (S)-dairy lactone was undertaken from these epoxides and provided the target in 37% overall yield from LGO .

Epoxy Resin Production

“Methyl(oxiran-2-yl)methylamine” could potentially be used in the production of epoxy resins .

Application

Epoxy resins are a type of polymer that are used in a wide variety of applications, including coatings, adhesives, and composite materials . They are known for their excellent mechanical properties, good heat resistance, and strong adhesion to various substrates .

Method of Application

The production of epoxy resins typically involves the reaction of an epoxide group with a hardener or curing agent . The specific procedures and parameters would depend on the exact formulation of the resin and the desired properties of the final product .

Synthesis of Oxetane Derivatives

“Methyl(oxiran-2-yl)methylamine” could potentially be used in the synthesis of oxetane derivatives .

Application

Oxetane derivatives are of interest in various fields, including medicinal chemistry, due to their unique reactivity and the potential for the development of new synthetic methodologies .

Method of Application

The synthesis of oxetane derivatives typically involves the ring-opening of an epoxide followed by a cyclization reaction . The specific procedures and parameters would depend on the exact structure of the desired oxetane derivative .

Production of Epoxy Functionalized Polyolefins and Other Acrylate Resins

“Methyl(oxiran-2-yl)methylamine” could potentially be used in the production of epoxy functionalized polyolefins and other acrylate resins .

Application

Epoxy functionalized polyolefins and other acrylate resins are used in a wide variety of applications, including coatings, adhesives, and composite materials . They are known for their excellent mechanical properties, good heat resistance, and strong adhesion to various substrates .

Method of Application

The production of these resins typically involves the reaction of an epoxide group with a hardener or curing agent . The specific procedures and parameters would depend on the exact formulation of the resin and the desired properties of the final product .

Synthesis of New Oxetane Derivatives

“Methyl(oxiran-2-yl)methylamine” could potentially be used in the synthesis of new oxetane derivatives .

Application

New oxetane derivatives are of interest in various fields, including medicinal chemistry, due to their unique reactivity and the potential for the development of new synthetic methodologies .

Method of Application

The synthesis of new oxetane derivatives typically involves the ring-opening of an epoxide followed by a cyclization reaction . The specific procedures and parameters would depend on the exact structure of the desired oxetane derivative .

properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(oxiran-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-10(2-5-3-11-5)4-6(7,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCUAJHCHFGTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CO1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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